molecular formula C11H14BrNO B2835930 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine CAS No. 1504288-64-5

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B2835930
CAS No.: 1504288-64-5
M. Wt: 256.143
InChI Key: JZLPMPZTYSYAGA-UHFFFAOYSA-N
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Description

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a propan-2-yl group attached to the nitrogen atom, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the following steps:

    Etherification: The o-hydroxyacetophenone is etherified using an appropriate alkylating agent.

    Dehydrative Cyclization: The etherified product undergoes dehydrative cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and improve yields for benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom and the propan-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other benzofuran derivatives and contribute to its potential therapeutic applications.

Properties

IUPAC Name

6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLPMPZTYSYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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